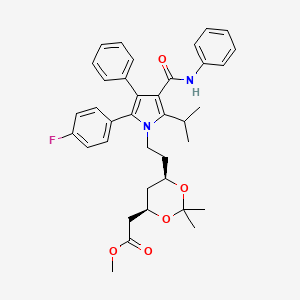

Atorvastatin Acetonide Methyl Ester

Description

Contextual Significance as a Key Synthetic Intermediate in Atorvastatin (B1662188) Production

Atorvastatin Acetonide Methyl Ester is a well-established and critical intermediate in the manufacture of Atorvastatin. nih.govbiomolther.org Its importance lies in its structure, which contains the protected diol functionality of the side chain, a feature essential for the drug's biological activity. rsc.org The acetonide group serves as a protecting group for the 1,3-diol, preventing unwanted reactions during the synthesis of the pyrrole (B145914) core of the Atorvastatin molecule. rsc.org Furthermore, the methyl ester provides a convenient handle for later conversion to the carboxylic acid and ultimately the calcium salt, which is the active pharmaceutical ingredient. google.comgoogle.com The use of this intermediate allows for a more controlled and efficient assembly of the final drug molecule. researchgate.net

Strategic Positioning in Convergent Synthesis Approaches for Atorvastatin

Modern organic synthesis often employs a convergent approach, where different fragments of a complex molecule are synthesized separately and then joined together in the later stages. This strategy is generally more efficient than a linear synthesis, where the molecule is built step-by-step. This compound is ideally suited for such a convergent strategy. nih.govrsc.org

Table 1: Key Fragments in a Convergent Atorvastatin Synthesis

| Fragment | Role in Synthesis |

| 1,4-Diketone | Forms the core pyrrole ring structure. |

| Chiral Amine (derived from this compound) | Provides the crucial stereochemically defined side-chain. |

Historical Development and Evolution of Synthetic Routes Involving the Acetonide Ester Intermediate

The initial synthesis of Atorvastatin, first reported in 1985, was a linear process. biomolther.orgnewdrugapprovals.org However, for large-scale industrial production, more efficient and cost-effective methods were necessary. This led to the development of various synthetic routes, with many converging on the use of key intermediates like the acetonide-protected side chain. nih.govbiomolther.orgresearchgate.net

Over time, further refinements have been made to the synthesis. For instance, methods have been developed to improve the preparation of the acetonide-protected side chain itself. newdrugapprovals.org Additionally, alternative convergent strategies, such as those based on multicomponent reactions like the Ugi reaction, have been explored to shorten the synthetic sequence. nih.govresearchgate.net Even in these newer approaches, a suitably protected side-chain fragment, often bearing resemblance to the acetonide methyl ester, remains a central feature. nih.gov The evolution of these synthetic strategies highlights the enduring importance of protecting the diol functionality, a role effectively filled by the acetonide group. google.comgoogle.com

Properties

CAS No. |

1353049-81-6 |

|---|---|

Molecular Formula |

C37H41FN2O5 |

Molecular Weight |

612.7 g/mol |

IUPAC Name |

methyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

InChI |

InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(42)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29-22-30(23-31(41)43-5)45-37(3,4)44-29/h6-19,24,29-30H,20-23H2,1-5H3,(H,39,42)/t29-,30-/m1/s1 |

InChI Key |

BAFAFJRQDLTQHZ-LOYHVIPDSA-N |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |

Origin of Product |

United States |

**synthetic Methodologies for Atorvastatin Acetonide Methyl Ester**

Paal-Knorr Condensation Route to the Pyrrole (B145914) Core

The process is typically catalyzed by an acid, such as pivalic acid, in an inert solvent. google.comnih.gov Research has shown that the addition of a tertiary amine to the reaction mixture can lead to a significant enhancement in the reaction rate and a higher yield of the desired acetonide ester. google.comgoogle.com The removal of water formed during the condensation is crucial for achieving high yield. google.com

Table 1: Key Features of the Paal-Knorr Condensation for Atorvastatin (B1662188) Acetonide Ester

| Feature | Description | References |

|---|---|---|

| Reaction Type | Paal-Knorr Pyrrole Synthesis | nih.govrgmcet.edu.inuctm.edu |

| Reactants | 1,4-Diketone and a primary amine | google.comgoogle.comnih.gov |

| Catalyst | Typically an organic acid (e.g., pivalic acid) | google.comnih.gov |

| Rate Enhancement | Addition of a tertiary amine | google.comgoogle.com |

| Key Condition | Removal of water byproduct | google.com |

Precursor Synthesis Strategies

The efficacy of the Paal-Knorr condensation hinges on the successful and efficient synthesis of its two key starting materials. These precursors, a highly substituted diketone and a chiral amine side-chain, are themselves products of multi-step synthetic sequences.

The diketone component, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide, provides the structural backbone for the pyrrole ring and incorporates several of the final molecule's key substituents. biosynth.comcymitquimica.comscbt.com Its synthesis requires a carefully orchestrated sequence of reactions to install the necessary functional groups with the correct connectivity. google.com

A prominent route to the diketone component employs a combination of Knoevenagel condensation and Stetter reaction. rsc.org This sequence typically begins with a starting material like isobutyryl acetanilide. rsc.org The process involves:

Knoevenagel Condensation: The initial precursor undergoes a Knoevenagel condensation with benzaldehyde. rsc.orgresearchgate.net

Stetter Reaction: The resulting benzylidene adduct is then subjected to a Stetter reaction with 4-fluorobenzaldehyde. This reaction, often catalyzed by a thiazolium salt, forges a crucial carbon-carbon bond and establishes the 1,4-dicarbonyl system. nih.govrsc.orgresearchgate.net

This synthetic pathway is valued for its use of organocatalysts, which are considered non-hazardous. rsc.org

The use of organocatalysis is a key feature in modern synthetic routes to the diketone precursor. rsc.org Thiazolium salts, for instance, are effective catalysts for the Stetter reaction step. nih.govrsc.org These catalysts, while sometimes required in high loadings, offer an advantage by avoiding the use of more hazardous reagents. rsc.org The development of these organocatalytic methods represents a significant advancement in creating a more efficient and safer synthesis process for this critical intermediate.

The chiral side-chain amine, 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is a crucial intermediate that introduces the stereochemistry essential for the final compound's activity. google.comgoogle.compharmaffiliates.com The synthesis of this component must be highly stereoselective to ensure the production of the correct enantiomer. researchgate.net

A common and effective strategy for obtaining the chiral side-chain involves utilizing a "chiral pool" approach, where a readily available and enantiomerically pure natural product serves as the starting material. L-malic acid is a frequently used precursor in this context. rsc.orgpsu.edu

One documented synthesis starting from the acetonide of L-malic acid involves:

Activation of the free acid group using carbonyldiimidazole.

A two-carbon homologation via condensation with magnesium bis(mono-tert-butyl) malonate.

Methanolysis of the acetonide group.

Stereoselective reduction of the resulting hydroxy-diester.

Protection of the newly formed diol as an acetonide.

Selective reduction of the methyl ester to furnish a key alcohol intermediate, which is then converted to the target amine. rsc.org

Alternative routes from L-malic acid have also been developed, though some may involve more hazardous reagents like borane (B79455) dimethylsulfide. rsc.org These chiral pool-based methods are fundamental in establishing the critical stereocenters of the atorvastatin side-chain.

Table 2: Summary of Precursor Synthesis Strategies

| Precursor | Synthetic Strategy | Key Reactions/Concepts | References |

|---|---|---|---|

| Diketone Component | Knoevenagel/Stetter Sequence | Knoevenagel Condensation, Stetter Reaction, Organocatalysis | nih.govrsc.orgresearchgate.net |

| Side-Chain Amine | Chiral Pool Synthesis | L-Malic Acid as starting material, Stereoselective reductions | rsc.orgpsu.edu |

Synthesis of the Side-Chain Amine Component (e.g., 1,1-dimethyl-(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate) [1, 2, 4, 8, 9]

Cyanation and Reduction Sequences

A common strategy for constructing the chiral side-chain precursor to Atorvastatin Acetonide Methyl Ester involves a sequence of cyanation followed by reduction. This method is instrumental in introducing the aminoethyl group required for the subsequent Paal-Knorr condensation.

One established route starts from a chiral precursor like tert-butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. rasayanjournal.co.in The critical step is the reduction of the cyano group to a primary amine. This transformation is typically achieved through catalytic hydrogenation. A common catalyst for this reduction is Raney-Nickel. rasayanjournal.co.in The reaction converts the cyanomethyl group into an aminoethyl group, yielding the key amine precursor, tert-butyl 2-((4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. rasayanjournal.co.in This amine is then ready to be condensed with the 1,4-diketone fragment to form the pyrrole core of Atorvastatin. rasayanjournal.co.in

Asymmetric Ketone Hydrogenation Strategies for Chiral Side Chains

Asymmetric hydrogenation of ketones represents a powerful and atom-economical method for establishing the stereogenic centers in the chiral side-chain of Atorvastatin. nih.gov This approach avoids the use of chiral pool starting materials by creating the desired stereochemistry from a prochiral ketone substrate using a chiral catalyst.

Ruthenium complexes featuring chiral diphosphine and diamine ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for this transformation. nih.gov These catalysts can operate under neutral to slightly basic conditions and exhibit high catalytic activity and enantioselectivity. nih.gov For the synthesis of statin side-chains, biocatalytic asymmetric reduction of diketo esters has also been explored, utilizing ketoreductases to achieve high diastereoselectivity and enantioselectivity. researchgate.netnih.gov For instance, the asymmetric hydrogenation of a β-keto ester can produce the corresponding β-hydroxy ester with high enantiomeric excess, which is a key structural motif in the Atorvastatin side-chain. researchgate.net Iridium catalysts, such as MsDPEN–Cp*Ir complexes, have also been employed for the asymmetric hydrogenation of various ketones, further expanding the toolkit for creating chiral alcohols. nih.gov

Pyrrole Ring Formation via Paal-Knorr Condensation with Atorvastatin Acetonide Ester Precursors

The cornerstone of many Atorvastatin syntheses is the Paal-Knorr condensation. nih.gov This reaction constructs the central, highly substituted pyrrole ring by reacting a 1,4-diketone precursor with a primary amine precursor, which carries the protected chiral side-chain. google.comgoogle.com This convergent strategy efficiently assembles the complex molecular framework of the drug. google.com

Catalytic Systems and Reaction Media

The Paal-Knorr condensation for Atorvastatin synthesis is notoriously slow due to the steric hindrance of the 1,4-diketone intermediate. rsc.org Consequently, the choice of catalyst and solvent system is critical for achieving acceptable reaction rates and yields.

Catalytic Systems: The reaction is acid-catalyzed. google.comgoogle.com Pivalic acid is a widely used and effective catalyst for this transformation. rsc.orgbiomolther.orgnih.gov To further enhance the reaction rate, tertiary amines are often added. The combination of an organic acid like pivalic acid with a tertiary amine, such as triethylamine (B128534) or n-ethylmorpholine, has been shown to significantly shorten reaction times and improve yields. google.comrsc.org Other catalytic systems investigated include salts of pivalic acid, such as its salt with trimethylamine, which have demonstrated some benefits. rsc.org

Reaction Media: The reaction is typically carried out in a non-polar solvent mixture that allows for the azeotropic removal of water, which is formed as a byproduct and can inhibit the reaction. google.combiomolther.org A common solvent system is a co-solvent mixture of toluene, heptane, and tetrahydrofuran (B95107) (THF). rsc.orgbiomolther.org This combination facilitates heating at reflux while continuously removing water using a Dean-Stark apparatus. biomolther.org Other solvent systems include cyclohexane (B81311) and THF. rasayanjournal.co.ingoogle.com The use of non-volatile catalysts is advantageous as it allows for the efficient removal of water by distillation without loss of the catalyst. google.comgoogle.com

| Catalyst/Additive | Solvent System | Key Advantage | Reference |

|---|---|---|---|

| Pivalic Acid | Toluene-Heptane-THF | Clean and high-yielding reaction. | rsc.orgbiomolther.org |

| Pivalic Acid + Triethylamine | THF-Hexane | Dramatically shorter reaction time and improved yield. | google.com |

| Pivalic Acid + n-Ethylmorpholine | Toluene | Significant rate enhancement. | google.com |

| Trimethylamine Pivalate Salt | Toluene-Heptane-THF | Offered some benefit over pivalic acid alone. | rsc.org |

Mechanistic Considerations and Rate-Determining Steps

While the precise mechanism of the Paal-Knorr reaction is complex and not fully elucidated, a generally accepted pathway has been proposed. google.comgoogle.com The reaction initiates with the addition of the primary amine to one of the carbonyl carbons of the 1,4-diketone, forming a hemiaminal intermediate. google.comgoogle.com This is followed by an intramolecular attack on the second carbonyl group, leading to the formation of a cyclic diol intermediate. google.com The final step involves the elimination of two molecules of water to yield the aromatic pyrrole ring.

Process Optimization for Reaction Rate, Yield, and Purity

Significant efforts have been dedicated to optimizing the Paal-Knorr condensation to make the industrial production of Atorvastatin more efficient. The primary goals of this optimization are to increase the reaction rate, maximize the yield, and ensure high purity of the resulting Atorvastatin Acetonide Ester. google.comgoogle.com

Key optimization strategies include:

Catalyst Selection: The discovery that adding a tertiary amine to the organic acid catalyst provides a significant rate enhancement was a major improvement. google.comgoogle.com This allows for dramatically shorter reaction times.

Temperature Control: The reaction is typically run at reflux temperature to ensure a sufficient reaction rate and to aid in the azeotropic removal of water. google.combiomolther.org

These process optimizations have led to the development of robust and high-yielding procedures for the synthesis of the Atorvastatin Acetonide Ester intermediate on a large scale. google.comrsc.org

| Optimization Parameter | Method | Impact | Reference |

|---|---|---|---|

| Reaction Rate | Addition of tertiary amines (e.g., triethylamine) to pivalic acid catalyst. | Significantly accelerates the rate-limiting cyclisation step. | google.comgoogle.com |

| Yield | Continuous azeotropic removal of water using a Dean-Stark trap. | Shifts equilibrium towards product formation, improving yield. | biomolther.org |

| Throughput | Combining optimized catalyst systems and efficient water removal. | Leads to improved overall process efficiency and throughput. | google.comgoogle.com |

| Purity | Use of optimized reaction conditions (catalyst, solvent, temperature). | Results in a cleaner reaction profile and high purity of the acetonide ester. | google.comrsc.org |

Alternative and Emerging Synthetic Approaches to Atorvastatin Acetonide Esters

One notable alternative is the Hantzsch pyrrole synthesis . A concise, three-component reaction under high-speed vibration milling conditions has been reported to produce Atorvastatin lactone, which is closely related to the acetonide ester. nih.govrsc.org This method involves the reaction of 4-methyl-3-oxo-N-phenylpentanamide, the chiral amine side-chain, and an α-haloketone. rsc.org

Another approach combines a Stetter reaction with a Paal-Knorr condensation in a one-pot cascade. nih.govacs.org This N-heterocyclic carbene (NHC)-catalyzed process allows for the direct synthesis of a versatile Atorvastatin precursor from simple starting materials. acs.org

Strategies for Diol Protection as Acetonide

The protection of 1,2- and 1,3-diols as acetonides is a common strategy in organic synthesis to prevent their reaction in subsequent steps. This is particularly relevant in the multi-step synthesis of complex molecules like atorvastatin. rsc.orgiosrjournals.org The formation of the acetonide involves the reaction of the diol with acetone (B3395972), typically in the presence of an acid catalyst. iosrjournals.orgmendeley.com

One method involves using a cation exchange resin as a recyclable catalyst in a solvent-free environment with acetone, offering an environmentally friendly and cost-effective approach. iosrjournals.orgmendeley.com The reaction can be performed at room temperature or under reflux, with the latter generally resulting in shorter reaction times. iosrjournals.org Another approach involves the use of pivalic acid as a catalyst in a toluene-heptane co-solvent system, with continuous water removal using a Dean-Stark apparatus to drive the reaction to completion. biomolther.org This method has been employed in the Paal-Knorr pyrrole formation step during atorvastatin synthesis. biomolther.org

The acetonide protecting group can be removed under acidic conditions, for example, by treatment with hydrochloric acid in methanol (B129727), to regenerate the diol. rsc.orggoogle.com

Table 1: Comparison of Acetonide Protection Methods

| Method | Catalyst | Solvent | Conditions | Advantages |

| Cation Exchange Resin | Cation Exchange Resin | Acetone (solvent-free) | Room temperature or reflux | Environmentally friendly, cost-effective, recyclable catalyst. iosrjournals.orgmendeley.com |

| Pivalic Acid Catalysis | Pivalic Acid | Toluene-Heptane | Reflux with Dean-Stark trap | Efficient water removal drives reaction completion. biomolther.org |

Selective Esterification Methods in Atorvastatin Intermediate Synthesis

Selective esterification is a critical step in the synthesis of atorvastatin intermediates, including the methyl ester. In routes starting from compounds with multiple hydroxyl groups, selective protection and reaction are necessary. For instance, in a synthesis starting from the acetonide of L-malic acid, the free acid group is activated with carbonyldiimidazole and condensed with magnesium bis(mono-tert-butyl) malonate. rsc.org Subsequent methanolysis of the acetonide group and stereoselective reduction of the resulting hydroxy-diester, followed by acetonide protection of the diol and selective reduction of the methyl ester, yields a key alcohol intermediate. rsc.org

In some synthetic pathways, the ester group is introduced early on. For example, a Weiler dianion condensation of an aldehyde with methyl acetoacetate (B1235776) is a key step in one approach. rsc.org The resulting β-hydroxy ketone is then stereoselectively reduced. rsc.org The formation of by-products such as methyl esters of the hydroxy acids can occur, particularly in the presence of methanol, and reaction conditions are often optimized to minimize these unwanted products, for instance by performing reactions in alkaline acetonitrile (B52724). emrespublisher.com

Biocatalytic Routes for Chiral Intermediates Applicable to Acetonide Esters

Biocatalysis offers a powerful and environmentally friendly approach to producing the chiral intermediates required for atorvastatin synthesis. capes.gov.brresearchgate.net These methods often provide high stereochemical purity under mild reaction conditions. researchgate.net Enzymes such as alcohol dehydrogenases (ADHs), ketoreductases (KREDs), and aldolases are employed to create the key stereocenters. capes.gov.brresearchgate.net

One prominent biocatalytic strategy involves the use of 2-deoxy-d-ribose-5-phosphate aldolase (B8822740) (DERA), which can catalyze a tandem aldol (B89426) reaction to form a six-carbon intermediate with two stereogenic centers from simple starting materials. researchgate.netnih.govpnas.org This method has been shown to produce intermediates with high enantiomeric (>99.9%) and diastereomeric (96.6%) excess. nih.govpnas.org The enzymatic product can then be chemically converted to versatile intermediates suitable for atorvastatin synthesis. nih.gov

Ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones to chiral alcohols. researchgate.netacs.org For example, a KRED can be used in combination with a glucose dehydrogenase (GDH) for cofactor regeneration in the enantioselective reduction of ethyl 4-chloroacetoacetate to ethyl (S)-4-chloro-3-hydroxybutyrate, a key precursor. psu.edursc.org This intermediate can then be further transformed into the desired side chain.

Table 2: Key Enzymes in Biocatalytic Synthesis of Atorvastatin Intermediates

| Enzyme | Reaction Type | Application |

| 2-Deoxy-d-ribose-5-phosphate aldolase (DERA) | Aldol reaction | One-pot synthesis of a six-carbon intermediate with two chiral centers. researchgate.netnih.govpnas.org |

| Ketoreductase (KRED) | Ketone reduction | Asymmetric reduction to produce chiral alcohols. researchgate.netacs.orgpsu.edursc.org |

| Alcohol dehydrogenase (ADH) | Oxidation/Reduction | Synthesis of chiral atorvastatin intermediates. capes.gov.br |

| Lipase | Racemic resolution | Separation of enantiomers. capes.gov.br |

| Nitrilase | Hydrolysis | Conversion of nitriles to carboxylic acids. capes.gov.br |

Multicomponent Reaction (MCR) Strategies for Atorvastatin Intermediates

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of synthetic efficiency and atom economy. nih.govnih.gov Several MCR strategies have been developed for the synthesis of atorvastatin intermediates. nih.govnih.gov

The Hantzsch pyrrole synthesis is one such MCR that has been applied to the synthesis of the atorvastatin pyrrole core. nih.gov A mechanochemical Hantzsch pyrrole synthesis has been demonstrated for the formal synthesis of atorvastatin, where a β-ketoamide, a chiral protected primary amine, and an α-iodoacetophenone derivative are sequentially combined to form the pyrrole derivative. nih.gov

A one-pot multicomponent method has also been reported for the synthesis of 4-(4-fluorophenyl)-2-(2-methylpropanoyl)-3-phenyl-4-oxo-N-phenyl butyramide, a key intermediate, using N-phenylpropinylamides, 4-fluorobenzaldehyde, and isobutyraldehyde. google.com

Table 3: Comparison of MCR Strategies for Atorvastatin Intermediates

| MCR Strategy | Key Reaction | Reactants | Advantages |

| Hantzsch Pyrrole Synthesis | Pyrrole formation | β-ketoamide, chiral amine, α-iodoacetophenone derivative | Efficient construction of the pyrrole core. nih.govnih.gov |

| Ugi Four-Component Reaction (Ugi-4CR) | Amide formation | Amine, aldehyde, carboxylic acid, isocyanide | Convergent and shortens synthetic route. nih.govnih.gov |

| One-Pot Aldol/Michael Addition | C-C bond formation | N-phenylpropinylamides, 4-fluorobenzaldehyde, isobutyraldehyde | High yield and simplified process. google.com |

Stereochemical Control and Diastereoselectivity in the Synthesis of this compound

The therapeutic efficacy of atorvastatin is critically dependent on the specific stereochemistry of its side chain, which contains two chiral centers at the C-3 and C-5 positions. Therefore, establishing and controlling these stereocenters is a paramount challenge in its synthesis.

Strategies for Establishing Key Stereocenters

The synthesis of the enantiomerically pure side chain of atorvastatin often relies on either starting from a chiral pool precursor or employing asymmetric synthesis methodologies. capes.gov.br L-malic acid is a common chiral pool starting material. rsc.org A synthetic route starting from the acetonide of L-malic acid involves a series of reactions, including homologation and stereoselective reduction, to build the desired chiral side chain. rsc.org

Another approach involves the asymmetric desymmetrization of a prochiral molecule. For instance, an organocatalytic enantioselective desymmetrization of a cyclic anhydride (B1165640) derived from diethyl 3-hydroxyglutarate has been used to establish the C(3) stereocenter. nih.gov

Biocatalytic methods, as discussed in section 2.2.3, are also highly effective in establishing the key stereocenters with high enantioselectivity. capes.gov.brnih.govpnas.org

Asymmetric Induction Methodologies (e.g., Diastereoselective Aldol Reactions, Stereoselective Reductions)

Asymmetric induction, where a chiral center in a molecule influences the creation of a new stereocenter, is a fundamental concept in the stereocontrolled synthesis of atorvastatin intermediates. youtube.com

Diastereoselective Aldol Reactions: The aldol reaction is a powerful tool for C-C bond formation and the simultaneous creation of up to two new stereocenters. nih.gov Asymmetric aldol reactions are a key strategy for the synthesis of atorvastatin. A direct catalytic asymmetric aldol reaction has been developed as an efficient route to atorvastatin. nih.gov The Zimmerman-Traxler model is often used to predict the stereochemical outcome of aldol reactions, where a Z-enolate typically leads to the syn-product and an E-enolate leads to the anti-product. youtube.com

Stereoselective Reductions: The stereoselective reduction of a ketone to a hydroxyl group is another critical step in many synthetic routes to atorvastatin. The Prasad method, which employs sodium borohydride (B1222165) and a trialkylborane such as tributylborane, is used for the stereoselective reduction of a β-hydroxy-ketone intermediate to the syn-1,3-diol. rsc.org This method is often preferred over other reduction methods for its high diastereoselectivity. researchgate.net

Biocatalytic reductions using ketoreductases (KREDs) also offer excellent stereoselectivity. researchgate.netacs.org Engineered KREDs have been developed to exhibit high selectivity for the desired stereoisomer, overcoming the typical Prelog preference of many natural enzymes. acs.orgresearchgate.net

**isolation, Purification, and Process Chemistry of Atorvastatin Acetonide Methyl Ester**

Crystallization and Recrystallization Methodologies for Enhanced Purity

Crystallization is a fundamental technique for the purification of intermediates in pharmaceutical manufacturing. For Atorvastatin (B1662188) intermediates, achieving a high level of stereochemical purity is essential, and crystallization plays a pivotal role in this process veeprho.com. The process involves dissolving the crude product in a suitable solvent and then changing conditions to allow for the slow formation of crystals, which selectively exclude impurities.

In the synthesis of protected Atorvastatin compounds, such as the acetonide ester, crystallization is employed to isolate the product with high purity. For instance, after the completion of the Paal-Knorr condensation reaction to form a related protected intermediate, the reaction mixture can be evaporated and then crystallized from a solvent like propan-2-ol to yield the product as a white, crystalline solid researchgate.net. Recrystallization, a subsequent purification step, can further enhance the purity by removing any trapped impurities within the crystal lattice researchgate.net.

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1. Concentration | The reaction mixture is evaporated to remove the reaction solvents (e.g., hexane, THF). | To prepare the crude product for crystallization. | researchgate.net |

| 2. Crystallization | The concentrated residue is dissolved in propan-2-ol and allowed to crystallize. | To isolate the desired intermediate from soluble impurities. | researchgate.net |

| 3. Isolation | The resulting white crystals are filtered from the solution. | To separate the purified solid product from the mother liquor. | researchgate.net |

| 4. Yield | A yield of approximately 73% of the crystalline product is obtained. | To quantify the efficiency of the isolation step. | researchgate.net |

Solvent Selection and Optimization for Purification Processes

The choice of solvent is critical in the purification of Atorvastatin Acetonide Methyl Ester. An ideal solvent should dissolve the compound at higher temperatures but exhibit low solubility at cooler temperatures, allowing for effective crystallization upon cooling. Furthermore, the solvent system must be compatible with the reaction chemistry and facilitate the removal of specific impurities.

In the Paal-Knorr synthesis of the acetonide ester, a wide range of solvents with varying polarities can be used effectively epo.orggoogle.com. The reaction is often carried out in a mixture of non-polar and polar solvents, such as hexane and tetrahydrofuran (B95107) (THF) google.com. For purification, alcohols like anhydrous ethanol or propan-2-ol have been utilized researchgate.netatlantis-press.com. The optimization of solvent systems involves balancing solubility, yield, and purity. For example, after crystallization, washing the filter cake with a solvent in which the product is sparingly soluble, such as 10 mL of anhydrous ethanol, helps remove residual mother liquor without significant product loss atlantis-press.com.

| Solvent | Role | Rationale | Reference |

|---|---|---|---|

| Hexane:THF | Reaction Solvent | A mixed solvent system that provides appropriate solubility for reactants in the Paal-Knorr condensation. | google.com |

| Toluene | Reaction/Azeotropic Distillation | Used as a reaction solvent and to remove water formed during the condensation, driving the reaction forward. | atlantis-press.com |

| Propan-2-ol | Crystallization Solvent | Effective for isolating the protected ester intermediate as a high-purity crystalline solid. | researchgate.net |

| Anhydrous Ethanol | Refining/Washing Solvent | Used for refining the crude solid and washing the filter cake to remove soluble impurities. | atlantis-press.com |

Process Efficiency and Throughput Enhancement

Significant enhancements have been achieved by modifying the catalytic system. Research has shown that adding a tertiary amine, such as triethylamine (B128534), to the organic acid catalyst (e.g., pivalic acid) used in the Paal-Knorr reaction leads to a dramatic reduction in reaction time and an improved yield epo.orggoogle.comgoogle.com. This catalytic improvement allows for a considerable increase in throughput without compromising the quality of the acetonide ester produced epo.orggoogle.com. Another approach to efficiency is the use of biocatalysis. Processes utilizing enzymes like deoxyribose-5-phosphate aldolase (B8822740) (DERA) for the synthesis of statin side-chain intermediates have demonstrated the potential for significant improvements in volumetric productivity and reductions in catalyst loading nih.gov.

| Catalyst System | Key Finding | Impact on Process | Reference |

|---|---|---|---|

| Acid Catalyst (Prior Art) | The rate of formation of the acetonide ester is low. | Acts as a rate-limiting step, reducing overall process throughput. | epo.orggoogle.comgoogle.com |

| Acid Catalyst + Tertiary Amine | Affords a dramatically shorter reaction time and an improved yield. | Significantly enhances reaction rate and increases throughput. | epo.orggoogle.comgoogle.com |

Management of Side Reactions and By-product Formation During Synthesis

The control of impurities is a critical aspect of API manufacturing, and this begins with managing side reactions during the synthesis of key intermediates like this compound veeprho.com. The impurity profile of the final drug substance is largely determined by the manufacturing process and its parameters .

A significant by-product of the Paal-Knorr condensation is water, the presence of which can have a detrimental effect on the reaction rate epo.orggoogle.com. The use of non-volatile salt catalysts allows for the efficient removal of water via azeotropic distillation with a solvent like toluene, which helps to drive the reaction to completion atlantis-press.comgoogle.com. Another key impurity is Atorvastatin Methyl Ester itself, which can form when methanol (B129727) is used as a co-solvent during the synthesis or subsequent processing steps researchgate.net. Incomplete hydrolysis of related ester groups, such as a tert-butyl ester, can also lead to the presence of ester-related impurities in the final product researchgate.net. Effective management strategies include careful selection of solvents, controlling reaction conditions, and implementing efficient purification steps to remove these by-products.

| By-product / Side Reaction | Origin | Management Strategy | Reference |

|---|---|---|---|

| Water | Formed during the Paal-Knorr condensation reaction. | Removal by azeotropic distillation with a suitable solvent (e.g., toluene). | atlantis-press.comgoogle.com |

| Atorvastatin Methyl Ester | Formation when methanol is used as a co-solvent in the process. | Avoidance of methanol as a solvent or implementation of specific purification steps (e.g., recrystallization) to remove it. | researchgate.net |

| tert-Butyl Ester Impurity | Incomplete hydrolysis of a tert-butyl ester group from a precursor intermediate. | Ensuring complete hydrolysis through optimized reaction conditions (time, temperature, reagent stoichiometry). | researchgate.net |

**analytical Characterization and Quality Control of Atorvastatin Acetonide Methyl Ester**

Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic methods are fundamental to confirming the identity and structure of Atorvastatin (B1662188) Acetonide Methyl Ester. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide unambiguous evidence of the compound's complex architecture.

NMR spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity. For Atorvastatin Acetonide Methyl Ester, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a comprehensive analysis.

¹H NMR spectroscopy provides information on the number and chemical environment of protons in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to its various functional groups, including the aromatic rings, the pyrrole (B145914) core, the isopropyl group, and the protected diol side chain. The integration of these signals confirms the relative number of protons, while their chemical shifts and splitting patterns reveal their chemical environment and neighboring protons.

Expected ¹H NMR Chemical Shifts for this compound

This table presents expected chemical shift (δ) ranges based on the analysis of similar structures and standard NMR principles. Actual values may vary depending on the solvent and experimental conditions.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Description |

| Phenylcarbamoyl-NH | ~8.5 - 9.5 | Singlet (s) | Amide proton. |

| Aromatic Protons | ~6.9 - 7.5 | Multiplets (m) | Protons on the fluorophenyl, phenyl, and phenylcarbamoyl rings. |

| Dioxane Ring Protons | ~3.8 - 4.2 | Multiplets (m) | CH and CH₂ protons on the acetonide-protected side chain. |

| Methyl Ester (-OCH₃) | ~3.6 | Singlet (s) | Three protons of the methyl ester group. |

| Isopropyl-CH | ~3.3 - 3.5 | Septet (sept) | Methine proton of the isopropyl group. |

| Ethyl Linker (-CH₂-) | ~1.5 - 4.0 | Multiplets (m) | Protons of the ethyl group connecting the pyrrole ring to the side chain. |

| Acetonide (-CH₃) | ~1.3 - 1.5 | Two Singlets (s) | Two distinct methyl groups of the acetonide protecting group. |

| Isopropyl (-CH₃) | ~1.4 - 1.6 | Doublet (d) | Six protons of the two methyl groups on the isopropyl substituent. |

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete carbon count and identification of functional groups like carbonyls, aromatic carbons, and aliphatic carbons. Research on related Atorvastatin intermediates confirms the utility of ¹³C NMR in their structural characterization. researchgate.net

Expected ¹³C NMR Chemical Shifts for this compound

This table presents expected chemical shift (δ) ranges based on analysis of similar structures. Actual values may vary.

| Carbon Group | Expected Chemical Shift (δ, ppm) | Description |

| Carbonyl (Amide & Ester) | 165 - 175 | C=O carbons of the amide and methyl ester groups. |

| Aromatic & Pyrrole Carbons | 110 - 165 | Carbons of the three aromatic rings and the central pyrrole ring. |

| Acetonide (C(CH₃)₂) | 98 - 102 | Quaternary carbon of the acetonide group. |

| Dioxane Ring Carbons | 60 - 70 | Carbons of the 1,3-dioxane (B1201747) ring. |

| Methyl Ester (-OCH₃) | 50 - 55 | Methyl carbon of the ester group. |

| Aliphatic Carbons | 20 - 45 | Carbons of the isopropyl group, ethyl linker, and side chain. |

| Acetonide (-CH₃) | 19 - 30 | Methyl carbons of the acetonide group. |

Given the presence of a single fluorine atom in the 4-fluorophenyl group, ¹⁹F NMR is a highly specific and sensitive technique for analysis. It typically shows a single resonance for the fluorine atom. The precise chemical shift of this signal is sensitive to the electronic environment and can be a powerful probe for confirming the identity of the compound. Furthermore, solid-state ¹⁹F NMR has been effectively used to distinguish between different crystalline and amorphous forms of Atorvastatin, a principle that is equally applicable to its intermediates for quality control. synzeal.comgoogle.com

The synthesis of Atorvastatin requires precise control of the stereochemistry at the C3 and C5 positions of the heptanoate (B1214049) side chain to achieve the desired (3R, 5R) configuration. While the acetonide group in this compound protects the diol, the stereochemistry is established in a preceding step. NMR techniques are crucial for verifying this stereochemistry. By reacting the diol precursor with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), two diastereomeric esters are formed. The ¹H and ¹⁹F NMR spectra of these diastereomers will exhibit different chemical shifts for protons and fluorine atoms near the stereogenic centers. researchgate.net Analyzing these differences allows for the unambiguous assignment of the absolute configuration of the carbinol centers, ensuring that the correct stereoisomer is used for synthesis.

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₃₇H₄₁FN₂O₅), the expected molecular weight is 612.73 g/mol . hemarsh.comchemicalbook.com Using a soft ionization technique like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 613.7.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) involves fragmenting the molecular ion to produce a characteristic pattern that serves as a structural fingerprint. The fragmentation of Atorvastatin and its esters typically involves cleavages at the side chain and around the central pyrrole ring.

Predicted ESI-MS/MS Fragmentation for this compound

This table outlines plausible fragmentation pathways and the resulting m/z values for the [M+H]⁺ ion.

| Proposed Fragment Ion (m/z) | Neutral Loss | Description of Fragmentation |

| 581.7 | CH₃OH (Methanol) | Loss of methanol (B129727) from the methyl ester group. |

| 553.7 | C₃H₆O (Acetone) | Loss of acetone (B3395972) from the acetonide protecting group. |

| 466.2 | C₇H₅NO (Phenyl isocyanate) | Cleavage of the phenylcarbamoyl group, a characteristic fragmentation for Atorvastatin. |

| 440.2 | C₉H₇N (Phenylacetonitrile) | Fragmentation involving the phenyl and amide groups. |

| 276.1 | - | A significant fragment corresponding to a portion of the core pyrrole structure. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in a molecule, providing a molecular fingerprint. For this compound, the IR spectrum reveals the presence of key structural features. The analysis involves passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific bonds within the molecule. synthinkchemicals.com

The structure of this compound contains several functional groups that give rise to distinct absorption bands in the IR spectrum. These include the ester carbonyl (C=O), amide carbonyl (C=O), the carbon-fluorine (C-F) bond, aromatic rings (C=C), and the acetonide group. By comparing the obtained spectrum with reference spectra and known correlation charts, the identity of the compound can be confirmed. For instance, the stretching vibration of the ester carbonyl group is expected in the region of 1740-1720 cm⁻¹, while the amide carbonyl typically appears between 1680-1630 cm⁻¹. researchgate.net

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3500-3200 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Ester C=O | Stretch | 1740-1720 |

| Amide C=O (Amide I) | Stretch | 1680-1630 |

| Aromatic C=C | Stretch | 1600-1450 |

| Acetonide C-O | Stretch | 1200-1000 |

| C-F | Stretch | 1250-1000 |

This table is generated based on typical IR absorption ranges for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is employed for the qualitative and quantitative analysis of compounds containing chromophores—parts of a molecule that absorb light in the UV-Vis range (200-800 nm). The extensive system of conjugated double bonds within the pyrrole ring and attached phenyl groups in this compound acts as a strong chromophore. researchgate.net

This technique is particularly useful for quantitative analysis due to its simplicity, speed, and adherence to the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A UV-Vis spectrum is obtained by measuring the absorbance of a solution of the compound across a range of wavelengths. The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound's chromophore. researchgate.net For Atorvastatin and its derivatives, the λmax is typically observed around 245-254 nm. nih.govresearchgate.net This method can be used for routine quantification and in dissolution testing.

Table 2: Reported UV Detection Wavelengths for Atorvastatin and Related Compounds

| Compound/Method | λmax (nm) | Solvent/Mobile Phase Component | Source |

| Atorvastatin | 245 | Water-Acetonitrile | nih.gov |

| Atorvastatin | 254 | Acetonitrile-Phosphate Buffer | researchgate.net |

| Atorvastatin | 229 | Acetonitrile-Triethylamine Buffer | psu.edu |

| Atorvastatin | 246 | Methanol-Water | emrespublisher.com |

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for separating this compound from its starting materials, by-products, and degradation products. These high-resolution techniques are the cornerstone of purity assessment and impurity profiling in pharmaceutical quality control. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for assessing the purity and quantifying Atorvastatin and its related substances, including the methyl ester impurity. nih.govresearchgate.net The method's high resolution and sensitivity allow for the separation and detection of closely related impurities even at very low levels. mdpi.com

A typical setup involves a reversed-phase (RP) column, such as a C18, and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govpsu.edu Gradient elution, where the mobile phase composition is changed over time, is often employed to achieve optimal separation of all components in a complex mixture. google.com Detection is commonly performed using a UV detector set at the λmax of the analyte or a mass spectrometry (MS) detector for structural confirmation of impurities. nih.govresearchgate.net The method is validated for linearity, precision, accuracy, and specificity to ensure reliable results. nih.gov

Table 3: Example HPLC Conditions for Analysis of Atorvastatin and Related Substances

| Parameter | Condition 1 | Condition 2 |

| Column | C18, 5 µm, 250 mm x 4.0 mm | C18 |

| Mobile Phase | Acetonitrile : 50 mM KH₂PO₄ buffer (60:40, v/v), pH 3.0 | Water (0.4% v/v Triethylamine) : Acetonitrile (52.5:47.5), pH 5.2 |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 229 nm |

| Source | researchgate.net | psu.edu |

Gas Chromatography (GC) for Specific Analyses of Volatile Components

Gas Chromatography (GC) is a technique best suited for the analysis of volatile and thermally stable compounds. restek.com While this compound itself has a high molecular weight and low volatility, making it unsuitable for direct GC analysis, the technique is valuable for monitoring volatile components associated with its synthesis. This can include residual solvents (e.g., heptane, methanol) or volatile starting materials and reagents. sigmaaldrich.com

The analysis of esters by GC is common, particularly for fatty acid methyl esters (FAMEs). restek.comscielo.br In a hypothetical application, GC could be used to analyze for by-products of derivatization or side reactions that produce smaller, more volatile molecules. The sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity. A Flame Ionization Detector (FID) is commonly used for detection. scielo.br

Capillary Electrophoresis (CE) including Micellar Electrokinetic Chromatography (MEKC) for Related Substances

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For neutral impurities or to improve the separation of a complex mixture of charged and neutral species, a variation called Micellar Electrokinetic Chromatography (MEKC) is employed. emrespublisher.comresearchgate.net

In MEKC, a surfactant (like sodium dodecyl sulphate) is added to the buffer above its critical micelle concentration. These micelles create a pseudo-stationary phase, allowing for the differential partitioning of analytes between the aqueous buffer and the micellar interior. This enables the separation of both neutral and charged compounds. MEKC has been successfully developed for the simultaneous quantitation of Atorvastatin and its related substances, including Atorvastatin methyl ester. emrespublisher.comresearchgate.net The technique offers advantages such as high efficiency, short analysis times, and low consumption of solvents and reagents. nih.gov

Table 4: MEKC Conditions for Separation of Atorvastatin and Related Substances

| Parameter | Condition |

| Capillary | Extended light path capillary |

| Background Electrolyte | 10 mM Sodium tetraborate (B1243019) buffer (pH 9.5) |

| Additives | 50 mM Sodium dodecyl sulphate, 20% (v/v) Methanol |

| Applied Voltage | 30 kV |

| Source | researchgate.net |

Column Chromatography for Separation and Isolation

Column chromatography is a fundamental preparative technique used for the purification and isolation of chemical compounds from a mixture. In the context of this compound, it is indispensable during its synthesis to isolate the desired product from unreacted starting materials, reagents, and by-products. researchgate.net

The process involves packing a column with a stationary phase, typically silica (B1680970) gel. The crude reaction mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are selectively eluted from the column and collected in fractions. This technique is crucial for obtaining highly pure reference standards of this compound, which are required for the validation of other analytical methods like HPLC.

**chemical Transformations and Reaction Mechanisms Involving Atorvastatin Acetonide Methyl Ester**

Deprotection Reactions of the Acetonide Group to Yield Corresponding Diols

The initial step in the conversion of Atorvastatin (B1662188) Acetonide Methyl Ester involves the removal of the acetonide protecting group to reveal the diol functionality. This transformation is crucial for the subsequent steps in the synthesis of Atorvastatin.

The deprotection of the acetonide group is typically achieved under acidic conditions. google.comrsc.org Various acids and solvent systems have been employed to optimize this reaction, aiming for high yields and purity of the resulting diol ester. google.comgoogle.com

Commonly, the reaction is carried out by dissolving the Atorvastatin Acetonide Methyl Ester in an alcohol, such as methanol (B129727), and treating it with an aqueous solution of a strong acid like hydrochloric acid (HCl). google.comgoogle.com The mixture is typically stirred at a controlled temperature, for instance, 30°C, to facilitate the removal of the acetonide group and produce the corresponding diol ester. google.comgoogle.com

The choice of acid catalyst and reaction conditions can significantly impact the efficiency of the deprotection. For example, some processes utilize dilute hydrochloric acid for the deprotection step. biomolther.org Other acid catalysts that can be used for such transformations include pivalic acid, benzoic acid, and trichloroacetic acid. google.com The optimization of these conditions is essential to minimize the formation of by-products and ensure a clean conversion to the diol intermediate. rsc.orggoogle.com Isolation of the diol as a crystalline solid has been shown to be a key improvement in large-scale synthesis, affording high purity material for subsequent steps. nih.gov

Table 1: Representative Acid-Catalyzed Deprotection Conditions

| Starting Material | Acid Catalyst | Solvent | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|

| This compound | Hydrochloric Acid | Methanol/Water | 30 | Atorvastatin Diol Methyl Ester | google.comgoogle.com |

| Protected Atorvastatin Intermediate | Hydrochloric Acid | Methanol | Not specified | Atorvastatin Diol Ester | rsc.org |

| Protected Atorvastatin Intermediate | Dilute Hydrochloric Acid | Not specified | Not specified | Diol Intermediate | biomolther.org |

Ester Hydrolysis and Saponification Reactions

Following the deprotection of the acetonide group, the methyl ester is hydrolyzed to yield the carboxylic acid or its corresponding salt. This step, known as saponification when carried out under basic conditions, is a critical transformation in the synthesis of the final active drug. google.comlibretexts.org

The hydrolysis of the methyl ester is typically achieved by treating the diol ester with a base, such as sodium hydroxide (B78521) (NaOH). google.combiomolther.orgnih.gov This reaction is often performed in a mixture of solvents, which may include water and an organic solvent like methyl tert-butyl ether or methanol. google.comnih.gov The reaction is generally stirred at a controlled temperature, for example 30°C or 40°C, to ensure complete conversion to the sodium salt of Atorvastatin. google.comnih.gov

The process involves the cleavage of the ester bond by the hydroxide ion, resulting in the formation of the carboxylate salt and methanol. libretexts.org The resulting sodium salt of Atorvastatin can then be isolated or used directly in the subsequent step to form the final calcium salt. biomolther.orgnih.gov In some procedures, after the initial saponification, the reaction mixture is washed with an organic solvent to remove impurities before proceeding. google.com The careful control of reaction parameters, including base concentration and temperature, is crucial to prevent side reactions and ensure a high yield of the desired product. google.comnih.gov The use of an ethyl acetate (B1210297) extraction procedure has been highlighted as an improvement for isolating pure Atorvastatin calcium. nih.gov

Table 2: Saponification Conditions for Atorvastatin Diol Methyl Ester

| Starting Material | Base | Solvent System | Temperature (°C) | Product | Reference |

|---|---|---|---|---|---|

| Atorvastatin Diol Ester | Sodium Hydroxide | Water/Methyl tert-butyl ether | 30 | Atorvastatin Sodium Salt | google.com |

| Atorvastatin Diol Ester | Sodium Hydroxide | Methanol/Water | 40 | Atorvastatin Sodium Salt | nih.gov |

| Diol Intermediate | Sodium Hydroxide | Not specified | Not specified | Atorvastatin Sodium Salt | biomolther.org |

Conversion Pathways to Atorvastatin Lactone

Atorvastatin can exist in equilibrium with its corresponding lactone form, a cyclic ester. nih.gov The formation of Atorvastatin Lactone from this compound can occur through a sequence of deprotection and hydrolysis, followed by an acid-catalyzed intramolecular cyclization. google.combiomolther.org

The process typically involves the initial deprotection of the acetonide and saponification of the methyl ester to form the diol acid or its salt, as previously described. google.com This diol acid is then subjected to acidic conditions to promote lactonization. google.comresearchgate.net For instance, after forming the sodium salt of the diol acid, the mixture can be reacidified, and subsequent heating can drive the formation of the lactone. google.combiomolther.org The removal of methanol from the reaction mixture prior to acidification has been found to be a critical step to reduce the formation of methyl ester impurities in the final lactone product. google.com Atorvastatin lactone can also be formed directly from the atorvastatin acid under acidic conditions. researchgate.net

The interconversion between the hydroxy acid and lactone forms is pH-dependent. rsc.org While the open-chain hydroxy acid is the active form of the drug, the lactone can be formed spontaneously at low pH values. researchgate.net

Mechanistic Investigations of Key Transformation Steps and By-product Formation

The chemical transformations involved in converting this compound to Atorvastatin are subject to the formation of various by-products. Mechanistic understanding of these reactions is crucial for optimizing reaction conditions to minimize impurities.

During the acid-catalyzed deprotection of the acetonide, incomplete reaction can leave the starting material as an impurity. The subsequent saponification of the methyl ester can also be a source of impurities if not driven to completion. researchgate.net One of the major impurities that can form is the Atorvastatin methyl ester if the saponification is incomplete or if residual methanol is present during subsequent acidic steps. google.comresearchgate.net The removal of methanol by distillation before the acidification step to form the lactone has been shown to significantly reduce the level of this methyl ester impurity. google.com

The formation of Atorvastatin lactone itself can be considered a side reaction if the desired final product is the open-chain acid salt. researchgate.net The equilibrium between the acid and lactone is influenced by pH, with acidic conditions favoring lactonization. nih.govrsc.org Other potential by-products can arise from side reactions of the reactive intermediates. For example, elimination of the 3-hydroxy group of atorvastatin can lead to the formation of an unsaturated derivative. researchgate.net

**theoretical and Computational Chemistry Studies of Atorvastatin Acetonide Methyl Ester**

Quantum Chemical Calculations for Molecular Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of molecules like Atorvastatin (B1662188) Acetonide Methyl Ester. These calculations provide detailed information about molecular geometries, bond lengths, bond angles, and electronic properties that are often difficult to obtain through experimental methods alone.

For the pyrrole (B145914) core of Atorvastatin, which is also central to Atorvastatin Acetonide Methyl Ester, DFT studies have been employed to investigate the intricacies of its synthesis via the Paal-Knorr reaction. colab.wsresearchgate.net These studies help in understanding the electronic distribution and the nature of the chemical bonds within the heterocyclic ring.

Key reactivity insights can be derived from the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the parent Atorvastatin molecule, DFT calculations have shown that the electron density in the HOMO is predominantly located on the pyrrole ring, while the LUMO density is concentrated on the phenyl ring. researchgate.net This suggests that the pyrrole ring is the primary site for electrophilic attack. The HOMO-LUMO energy gap is a crucial indicator of a molecule's stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

The molecular electrostatic potential (MEP) surface is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how this compound might interact with other reagents or biological molecules.

Table 1: Calculated Electronic Properties of Atorvastatin Enantiomers (Illustrative)

| Property | SS Enantiomer | SR Enantiomer | RS Enantiomer | RR Enantiomer |

|---|---|---|---|---|

| HOMO Energy (eV) | -5.8 | -5.9 | -5.7 | -5.8 |

| LUMO Energy (eV) | -1.2 | -1.3 | -1.1 | -1.2 |

| Energy Gap (eV) | 4.6 | 4.6 | 4.6 | 4.6 |

Note: The data in this table is illustrative and based on studies of Atorvastatin enantiomers to demonstrate the type of information obtainable from quantum chemical calculations. researchgate.net

Conformational Analysis and Stereochemical Investigations through Computational Methods

The three-dimensional structure of this compound, including the spatial arrangement of its various functional groups, is critical to its properties and behavior in subsequent synthetic steps. Computational methods, such as molecular mechanics and DFT, are employed to perform conformational analysis and investigate its stereochemistry.

Atorvastatin has two chiral centers in its side chain, leading to four possible stereoisomers (RR, RS, SR, and SS). Computational studies on these enantiomers have revealed differences in their relative stabilities. researchgate.net For instance, DFT calculations have been used to determine the most stable conformations of each stereoisomer and to calculate their relative energies. researchgate.net Such analyses are crucial for understanding the stereoselectivity of the reactions involved in its synthesis. The acetonide group in this compound locks the diol in a specific conformation, and computational methods can be used to determine the preferred geometry of this protected side chain.

NMR spectroscopy, in conjunction with theoretical calculations, is a powerful technique for stereochemical investigation. researchgate.netresearchgate.net By predicting the NMR chemical shifts for different possible conformations and comparing them with experimental data, the most likely three-dimensional structure in solution can be determined.

Reaction Pathway Modeling and Transition State Characterization for Synthetic Steps

The synthesis of the pyrrole core of Atorvastatin, and consequently this compound, is often achieved through the Paal-Knorr synthesis. substack.com Computational chemistry plays a vital role in modeling the reaction pathway of this and other synthetic steps. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed.

DFT studies have been instrumental in elucidating the mechanism of the Paal-Knorr reaction. colab.wsresearchgate.net These studies have investigated different proposed mechanisms, such as the hemiaminal cyclization versus the enamine cyclization pathway. The calculations have suggested that the hemiaminal cyclization is the preferred route, with the cyclization of the hemiaminal intermediate being the rate-determining step. colab.wsrgmcet.edu.in Water and hydrogen-bonding interactions have been shown to play a key catalytic role in the hydrogen-transfer steps of the reaction. colab.ws

By characterizing the transition state structures, chemists can gain a deeper understanding of the factors that influence the reaction rate and selectivity. This knowledge can then be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to improve the yield and purity of this compound.

Prediction and Interpretation of Spectroscopic Data

Computational methods are increasingly used to predict and interpret various types of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions can aid in the structural elucidation and characterization of this compound.

For instance, DFT calculations can predict the 1H and 13C NMR chemical shifts of a molecule. These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound and to assign specific signals to particular atoms within the molecule. researchgate.net This is particularly useful for complex molecules where spectral interpretation can be challenging. There are online tools and software that can predict NMR spectra based on a given chemical structure. nmrdb.org

Similarly, theoretical calculations can predict the vibrational frequencies that correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed absorption bands, providing further confirmation of the molecular structure and the presence of specific functional groups.

Development of Predictive Models for Process Optimization and Impurity Control

In pharmaceutical manufacturing, ensuring the purity of intermediates and the final active pharmaceutical ingredient (API) is of utmost importance. Computational models are being developed to predict and control the formation of impurities during the synthesis of compounds like Atorvastatin.

Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular structures of reactants and intermediates with process outcomes, such as reaction yield and impurity levels. researchgate.net These models can be used to identify critical process parameters that have the most significant impact on the formation of impurities.

Furthermore, kinetic modeling and process simulation can be used to create a "digital twin" of the manufacturing process. nih.gov This virtual representation allows for the in-silico exploration of different operating conditions to identify optimal setpoints that maximize yield while minimizing impurity formation. researchgate.netmit.edu For instance, such models could be used to study the impact of temperature, reaction time, and reagent stoichiometry on the formation of byproducts in the synthesis of this compound. This model-based approach to process optimization can lead to more robust and efficient manufacturing processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.